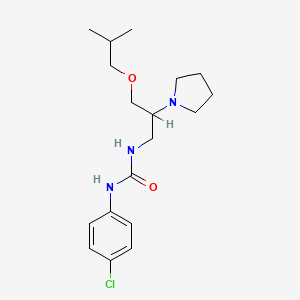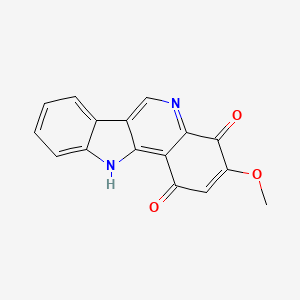
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and sugar moieties. The reaction conditions may involve:
Condensation reactions: Combining pyrimidine derivatives with sugar moieties under acidic or basic conditions.
Amination reactions: Introducing amino groups using reagents like ammonia or amines.
Methoxylation reactions: Adding methoxy groups using methanol and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain pure compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antibacterial properties.
Industry: Used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- involves:
Molecular targets: Binding to specific enzymes or receptors in biological systems.
Pathways involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone structures but different substituents.
Nucleoside analogs: Compounds with similar sugar moieties but different bases.
Uniqueness
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
328553-61-3 |
|---|---|
Molekularformel |
C11H19N4O6+ |
Molekulargewicht |
303.29 g/mol |
IUPAC-Name |
6-amino-2-methoxy-3-methyl-5-[[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]pyrimidin-1-ium-4-one |
InChI |
InChI=1S/C11H18N4O6/c1-15-10(19)5(8(12)14-11(15)20-2)13-9-7(18)6(17)4(16)3-21-9/h4,6-7,9,13,16-18H,3,12H2,1-2H3/p+1/t4-,6-,7+,9?/m0/s1 |
InChI-Schlüssel |
PGVODIOYTVZUKM-AXIQJOJTSA-O |
Isomerische SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2[C@@H]([C@H]([C@H](CO2)O)O)O |
Kanonische SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2C(C(C(CO2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)











